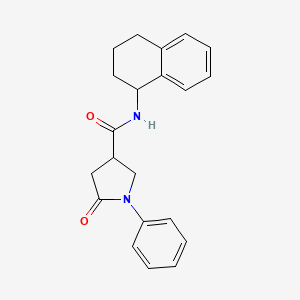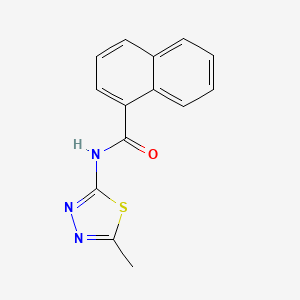![molecular formula C24H21F2N3O2 B11200962 3-(2,4-Difluorophenyl)-1-[1-(2,3-dihydro-1H-indol-1-YL)-1-oxo-3-phenylpropan-2-YL]urea](/img/structure/B11200962.png)
3-(2,4-Difluorophenyl)-1-[1-(2,3-dihydro-1H-indol-1-YL)-1-oxo-3-phenylpropan-2-YL]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Difluorophenyl)-1-[1-(2,3-dihydro-1H-indol-1-YL)-1-oxo-3-phenylpropan-2-YL]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1-[1-(2,3-dihydro-1H-indol-1-YL)-1-oxo-3-phenylpropan-2-YL]urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.
Introduction of Substituents: The 2,4-difluorophenyl group and the 2,3-dihydro-1H-indol-1-yl group are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Flow Synthesis: Employing continuous flow reactors to improve yield and reduce reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl group in the urea linkage.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Receptor Binding: Binds to certain receptors, modulating biological pathways.
Medicine
Therapeutic Agents: Potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Drug Development: Serves as a lead compound for developing new drugs.
Industry
Agriculture: Used in the formulation of agrochemicals.
Pharmaceuticals: Incorporated into various pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism of action involves:
Binding to Active Sites: Inhibiting enzyme activity or receptor function.
Modulating Pathways: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- **3-(2,4-Difluorophenyl)-1-[1-(2,3-dihydro-1H-indol-1-YL)-1-oxo-3-phenylpropan-2-YL]amine
- **3-(2,4-Difluorophenyl)-1-[1-(2,3-dihydro-1H-indol-1-YL)-1-oxo-3-phenylpropan-2-YL]carbamate
Uniqueness
Structural Features: The presence of both the 2,4-difluorophenyl and 2,3-dihydro-1H-indol-1-yl groups.
Biological Activity: Unique interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C24H21F2N3O2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(2,3-dihydroindol-1-yl)-1-oxo-3-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C24H21F2N3O2/c25-18-10-11-20(19(26)15-18)27-24(31)28-21(14-16-6-2-1-3-7-16)23(30)29-13-12-17-8-4-5-9-22(17)29/h1-11,15,21H,12-14H2,(H2,27,28,31) |
InChI Key |
LMCBGXSDYUQZQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)NC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-methyl-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11200882.png)
![N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11200891.png)
![3-[(4-Chlorophenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200894.png)
![N-(4-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B11200900.png)

![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11200910.png)
![N-(4-chlorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11200914.png)

![N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11200931.png)
![methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B11200944.png)
![5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11200949.png)

![7-(2,5-Dimethoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200960.png)
![3-[4-(Dimethylamino)phenyl]-N-[(pyridin-3-YL)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200969.png)
